![molecular formula C7H8N2O2 B1301403 5-(Methylamino)nicotinic acid CAS No. 91702-88-4](/img/structure/B1301403.png)
5-(Methylamino)nicotinic acid
Overview
Description
5-(Methylamino)nicotinic acid is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 5-(Methylamino)nicotinic acid involves the remodeling of (Aza)indole/Benzofuran skeletons . This process allows for the selective introduction of multiple functional groups . The application of this methodology has provided a privileged pyridine scaffold containing biologically relevant molecules .Molecular Structure Analysis
The molecular structure of 5-(Methylamino)nicotinic acid is represented by the InChI code 1S/C7H8N2O2/c1-8-6-2-5(7(10)11)3-9-4-6/h2-4,8H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
5-(Methylamino)nicotinic acid is a solid substance at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Industrial Production of Nicotinic Acid
5-(Methylamino)nicotinic acid plays a crucial role in the industrial production of nicotinic acid . Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . The process, however, produces nitrous oxide, a gas that is difficult to recycle and manage, with a greenhouse effect 300 times stronger than CO2 . Therefore, there is a need for new technology for the industrial production of nicotinic acid to meet the needs of green chemistry and not burden the environment .
Nutritional Supplement
Nicotinic acid is an essential nutrient for humans and animals . It helps reduce fatigue, maintain healthy skin, efficient metabolism, and mental health . The symptoms of nicotinic acid deficiency are referred to as the “three D” diseases, dermatitis, diarrhea, and dementia .
Therapeutic Uses
Therapeutic doses of nicotinic acid induce a profound alteration in plasma concentration of several lipids and lipoproteins, resulting in a greater ability to increase high-density lipoprotein (HDL) cholesterol .
Animal Health
Nicotinic acid is essential for the life of animals under stress with disturbed intestinal microflora, especially farm animals, and nicotinic acid deficiency leads to health problems and impairs animal reproduction and growth .
Treatment of Pellagra
At the beginning of the 20th century, it was discovered that nicotinic acid had a healing effect on pellagra, a disease of the skin, gastrointestinal tract, and nervous system .
Green Chemistry
The production of nicotinic acid from 5-(Methylamino)nicotinic acid can contribute to the development of green chemistry by reducing the production of harmful by-products .
Mechanism of Action
- Role : These receptors are found on adipocytes (fat cells) and play a crucial role in regulating the formation and release of adipokines . Adipokines are signaling molecules secreted by adipose tissue and are involved in various metabolic processes.
- HDL Metabolism : 5-(Methylamino)nicotinic acid increases high-density lipoprotein (HDL) levels by inhibiting HDL–apo A-I catabolism. This prolongs HDL half-life and enhances cholesterol efflux and reverse cholesterol transport .
- Prostaglandin Release : Although the exact mechanism remains unclear, it is thought that methyl nicotinate promotes the local release of prostaglandin D2 due to its short half-life .
Target of Action
Biochemical Pathways
Action Environment
Safety and Hazards
properties
IUPAC Name |
5-(methylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-2-5(7(10)11)3-9-4-6/h2-4,8H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSWHQCDTYJZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365987 | |
Record name | 5-(METHYLAMINO)NICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylamino)nicotinic acid | |
CAS RN |
91702-88-4 | |
Record name | 5-(Methylamino)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91702-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(METHYLAMINO)NICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylamino)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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